molecular formula C19H22O B1360613 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-63-4

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1360613
CAS No.: 898753-63-4
M. Wt: 266.4 g/mol
InChI Key: UCQGEVVOCQOXDK-UHFFFAOYSA-N
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Description

Nomenclature and Classification

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone belongs to the chemical class of aromatic ketones, specifically categorized as a substituted propiophenone derivative. The compound represents a complex organic molecule characterized by the presence of multiple methyl substituents strategically positioned on two distinct aromatic ring systems. According to chemical classification systems, this molecule falls under the broader category of carbonyl compounds, with its ketone functional group serving as the primary reactive center.

The systematic classification of this compound places it within the propiophenone family, which consists of aromatic ketones containing a three-carbon chain attached to a phenyl ring through a carbonyl group. The specific substitution pattern of this molecule, featuring methyl groups at the 3' and 5' positions of one aromatic ring and at the 2 and 5 positions of the other aromatic ring, creates a highly substituted derivative that exhibits unique chemical and physical properties compared to simpler propiophenone analogs.

Chemical databases consistently classify this compound as an organic aromatic ketone with the molecular formula C19H22O, indicating the presence of nineteen carbon atoms, twenty-two hydrogen atoms, and one oxygen atom. The structural arrangement creates significant steric hindrance around the ketone functional group, which influences the compound's reactivity profile and potential applications in synthetic chemistry.

Historical Context and Discovery

The development of substituted propiophenone derivatives, including this compound, emerged from systematic investigations into aromatic ketone chemistry during the latter half of the twentieth century. Propiophenone itself was first discovered by Ludwig Claisen, who found that α-methoxystyrene forms this compound when heated for an hour at 300 degrees Celsius, achieving a 65 percent yield. This foundational work established the groundwork for subsequent investigations into more complex substituted derivatives.

The systematic exploration of methylated propiophenone derivatives gained momentum as researchers recognized the potential of these compounds as intermediates in pharmaceutical synthesis and materials chemistry applications. The specific compound this compound represents part of this broader research effort to develop specialized aromatic ketones with tailored properties for specific applications.

Historical patent literature indicates that propiophenone derivatives have been extensively studied for their pharmaceutical applications, with various substituted analogs being investigated for their biological activities. This research context suggests that compounds like this compound were likely developed as part of systematic structure-activity relationship studies aimed at optimizing molecular properties for specific applications.

Structure-Based Identification Systems

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-6-16(4)17(10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQGEVVOCQOXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644742
Record name 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-63-4
Record name 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

The most established and widely used method for synthesizing this compound is the Friedel-Crafts acylation reaction. This involves the acylation of a suitably substituted aromatic compound with an acid chloride or anhydride under Lewis acid catalysis.

  • Starting Materials:

    • 3,5-dimethylbenzoyl chloride (or the corresponding acid chloride derivative)
    • 2,5-dimethylbenzene (as the aromatic substrate)
  • Catalyst: Aluminum chloride (AlCl3) is the preferred Lewis acid catalyst due to its strong electrophilic activation of the acyl chloride.

  • Solvent: Anhydrous organic solvents such as dichloromethane (CH2Cl2) or carbon disulfide (CS2) are commonly employed to maintain anhydrous conditions and facilitate the reaction.

  • Reaction Conditions:

    • Temperature control is critical to manage the exothermic nature of the reaction, typically maintained between 0–5°C during reagent addition.
    • Stirring is continued at ambient or slightly elevated temperatures (up to 25°C) for several hours to ensure completion.
    • An inert atmosphere (nitrogen or argon) is often used to prevent moisture-induced hydrolysis of the acid chloride and catalyst deactivation.
  • Workup: The reaction mixture is quenched with ice-cold water, and the organic phase is separated. Washing with dilute acid and base solutions removes residual catalyst and by-products. Drying over anhydrous sodium sulfate and purification by vacuum distillation or recrystallization yields the target ketone.

Alternative Synthetic Routes

  • Grignard Reaction:
    A less common but viable route involves the reaction of 3,5-dimethylphenylmagnesium bromide with 2,5-dimethylbenzoyl chloride. This Grignard addition to the acid chloride yields the ketone after acidic workup. The reaction requires strictly anhydrous conditions and inert atmosphere to prevent Grignard reagent decomposition.

  • Industrial Scale Adaptations:
    Continuous flow reactors have been reported to enhance control over reaction parameters such as temperature, mixing, and residence time, improving yield and purity. Automated systems allow for scalability while minimizing side reactions and waste.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Catalyst (AlCl3) molar ratio 1:1 to 1:2 (acid chloride:AlCl3) Excess catalyst ensures complete activation
Temperature 0–5°C (addition), 20–25°C (reaction) Prevents side reactions and decomposition
Solvent Dichloromethane, Carbon disulfide Anhydrous, inert solvents preferred
Reaction time 3–6 hours Monitored by TLC or GC-MS for completion
Atmosphere Nitrogen or Argon Prevents moisture and oxidation

Purification and Yield

  • Purification: Vacuum distillation or recrystallization from suitable solvents (e.g., hexane or ethyl acetate) is employed to isolate the pure ketone. Chromatographic techniques may be used for analytical purity.

  • Yield: Reported yields for Friedel-Crafts acylation of similar dimethyl-substituted propiophenones range from 75% to 85%, depending on reaction scale and optimization.

Comparative Notes on Related Compounds

Preparation methods for analogues such as 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone and 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone also rely on Friedel-Crafts acylation with corresponding acid chlorides and aromatic substrates. Minor modifications in reaction conditions are made to accommodate positional isomerism of methyl groups, which affect reactivity and steric hindrance.

Research Findings and Industrial Relevance

  • The Friedel-Crafts acylation remains the cornerstone for synthesizing aromatic ketones with methyl substitutions due to its straightforward procedure and scalability.

  • Industrial processes optimize catalyst loading, solvent recycling, and temperature control to maximize throughput and reduce waste.

  • Continuous flow technology adoption is increasing, offering improved safety and consistency for large-scale production.

  • Side reactions such as polyacylation or rearrangements are minimized by strict control of stoichiometry and reaction environment.

Summary Table of Preparation Methods

Method Starting Materials Catalyst Solvent Conditions Advantages Disadvantages
Friedel-Crafts Acylation 3,5-dimethylbenzoyl chloride + 2,5-dimethylbenzene AlCl3 CH2Cl2, CS2 0–5°C addition, ambient reaction High yield, scalable Requires anhydrous conditions, corrosive catalyst
Grignard Addition 3,5-dimethylphenylmagnesium bromide + 2,5-dimethylbenzoyl chloride None (organometallic reagent) Ether solvents (THF, Et2O) Inert atmosphere, low temp Alternative route, good selectivity Sensitive reagents, moisture sensitive

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone and analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Findings
This compound 898753-63-4 C₁₉H₂₂O 266.38 Two methyl-substituted aryl rings (2,5- and 3',5'-positions); ketone group on propyl chain. Intermediate in drug synthesis; studied for regioselective functionalization .
3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-yl)propiophenone 898786-73-7 C₁₉H₂₄O₄ 316.39 Methoxy group at 4'-position; 1,3-dioxane ring replaces one methyl group. Investigated for conformational flexibility in polymer chemistry and catalysis .
2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone 898781-27-6 C₁₈H₂₀OS 284.42 Thiomethyl (-SMe) group at 4-position; altered electronic properties. Used in sulfur-containing ligand synthesis; explored for metal coordination chemistry .
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone 898793-27-6 C₁₇H₁₆Cl₂O 307.21 Chlorine substituents at 2',5'-positions; electron-withdrawing effects enhance reactivity. Applied in agrochemical research (e.g., pesticide intermediates) due to halogenated stability .
2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone 898754-86-4 C₁₉H₂₂O 266.38 Methyl groups at 2,6-positions on the second aryl ring; steric hindrance differences. Studied for steric effects in cross-coupling reactions .

Key Insights from Comparative Analysis:

Substituent Effects on Reactivity :

  • The chlorinated derivative (CAS: 898793-27-6) exhibits enhanced electrophilicity due to electron-withdrawing Cl groups, making it reactive in SNAr (nucleophilic aromatic substitution) reactions . In contrast, the methyl-substituted parent compound (CAS: 898753-63-4) shows moderate reactivity, favoring Friedel-Crafts alkylation or ketone reduction .
  • The thiomethyl analog (CAS: 898781-27-6) introduces sulfur-based resonance effects, which modulate redox properties and metal-binding capabilities .

Steric and Conformational Differences: The 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-86-4) demonstrates significant steric hindrance due to adjacent methyl groups on the 2,6-positions, reducing accessibility for bulky reagents compared to the 2,5-dimethyl isomer . The dioxane-containing derivative (CAS: 898786-73-7) adopts a rigid chair conformation, which has been leveraged in studies of molecular recognition and supramolecular assembly .

Applications in Drug Discovery :

  • The parent compound’s methyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
  • Chlorinated derivatives are prioritized in agrochemicals for their resistance to metabolic degradation .

Biological Activity

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, a member of the propiophenone family, has garnered attention for its potential biological activities. This compound is structurally characterized by its dimethyl substitutions and a propiophenone moiety, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in various fields, including pharmacology and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18O\text{C}_{16}\text{H}_{18}\text{O}

This structure features two methyl groups on the 3' and 5' positions of the phenyl ring, alongside a propiophenone group that plays a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Cellular Disruption: It may disrupt cellular processes by altering protein functions or signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Effects: Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial growth
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents.
  • Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound triggered caspase-dependent apoptosis, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, and how can reaction efficiency be optimized?

  • Methodology : A Friedel-Crafts acylation is commonly used for propiophenone derivatives. Start with 2,5-dimethylbenzene and 3',5'-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize stoichiometry (1:1.2 molar ratio of benzene to acyl chloride) and reaction temperature (80–100°C) to maximize yield . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) and purify via column chromatography.

Q. How can the purity and structural identity of the compound be validated post-synthesis?

  • Methodology : Use a combination of techniques:

  • HPLC : Employ a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min (based on analogous propiophenone derivatives) .
  • NMR : Confirm substitution patterns via ¹H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) and ¹³C-NMR (carbonyl signal at ~205 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 294.2 (calculated for C₁₉H₂₂O).

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store in amber glass vials under inert gas (argon) at –20°C. Avoid exposure to moisture and oxidizers. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation by HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311G** basis set) to map electron density on the carbonyl group and aromatic rings. Compare frontier molecular orbitals (HOMO-LUMO gaps) to experimental reactivity data. Studies on similar propiophenones suggest that steric hindrance from 3',5'-dimethyl groups reduces electrophilicity at the ketone .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case Study : If NMR signals overlap (e.g., aromatic protons in 2,5-dimethylphenyl vs. 3',5'-dimethyl groups), use 2D-NMR (COSY, NOESY) to assign peaks. For ambiguous mass fragments, employ high-resolution MS/MS (Q-TOF) to distinguish between isobaric ions .

Q. How can the compound’s photophysical properties be exploited in material science applications?

  • Methodology : Measure UV-Vis absorption (λₐᵦₛ ~275 nm in ethanol) and fluorescence emission (λₑₘ ~320 nm). The extended conjugation from the dimethylphenyl groups enhances quantum yield (Φ ~0.45) compared to non-methylated analogs. Test applicability as a fluorophore in OLEDs or sensors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 2
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3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

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